molecular formula C27H20N2O3 B2724191 3-(2-naphthamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887881-62-1

3-(2-naphthamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2724191
CAS No.: 887881-62-1
M. Wt: 420.468
InChI Key: NXZQERUIWOADKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-naphthamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887881-62-1) is a synthetic small molecule with a molecular formula of C 27 H 20 N 2 O 3 and a molecular weight of 420.5 g/mol . It features a benzofuran core scaffold that is structurally elaborated with a naphthamide group at the C3 position and a p -tolyl carboxamide at the C2 position. The benzofuran scaffold is a privileged structure in medicinal chemistry and is present in numerous biologically active compounds and approved drugs . Benzofuran-2-carboxamide derivatives represent a significant class of compounds for early-stage drug discovery and biochemical research. Structurally similar compounds have demonstrated a wide range of research applications, functioning as modulators of amyloid-beta (Aβ42) aggregation for Alzheimer's disease research , exhibiting cholinesterase inhibitory activity , and showing high affinity for sigma receptors, which are targets for neurological disorders . The structural complexity of this compound, achieved through advanced synthetic methods like C-H arylation , makes it a valuable chemical tool for researchers building diverse screening libraries to explore new biological space and identify novel therapeutic leads. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methylphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O3/c1-17-10-14-21(15-11-17)28-27(31)25-24(22-8-4-5-9-23(22)32-25)29-26(30)20-13-12-18-6-2-3-7-19(18)16-20/h2-16H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZQERUIWOADKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Primary Applications Reference
3-(2-Naphthamido)-N-(p-tolyl)benzofuran-2-carboxamide (Target Compound) 3-(2-naphthamido), N-(p-tolyl) Not Provided Not Provided Hypothesized: HDAC inhibition†
N-(4-((1,2,3,4-Tetrahydroacridin-9-yl)amino)butyl)benzofuran-2-carboxamide N-(tetrahydroacridin-amino-butyl) C₃₀H₂₉N₃O₂ 463.58 Alzheimer’s disease therapy
Abexinostat (3-((Dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)phenoxy)ethyl)benzofuran-2-carboxamide) 3-(dimethylaminomethyl), N-(phenoxyethyl-hydroxamate) C₂₂H₂₆N₄O₄ 410.47 HDAC inhibitor (lab research)
N-{3-[4-(3-Acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide 5-(4-chlorophenyl), N-(piperidinyl-acetamidophenylpropyl) C₃₁H₃₂ClN₃O₃ 530.07 Not specified (structural lead)
3-Chloro-N-phenyl-phthalimide Phthalimide core with 3-Cl and N-phenyl C₁₄H₈ClNO₂ 265.67 Polyimide monomer synthesis

†Hypothesis based on structural similarity to Abexinostat (HDAC inhibitor).

Physicochemical Properties

  • Lipophilicity: The naphthamide group in the target compound likely increases logP compared to Abexinostat’s polar hydroxamate. This could affect bioavailability and tissue distribution.
  • Solubility : Benzofuran carboxamides generally exhibit moderate aqueous solubility, necessitating formulation optimization (e.g., salt formation, as seen in ).

Q & A

Q. What are the standard synthetic routes for 3-(2-naphthamido)-N-(p-tolyl)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or via Pd-catalyzed C–H arylation to introduce the p-tolyl group .
  • Step 2 : Amidation of the carboxylic acid with 2-naphthamide using coupling agents (e.g., EDC/HOBt) or transamidation under reflux conditions in polar aprotic solvents (e.g., DMF, THF) .
  • Step 3 : Purification via column chromatography or recrystallization, with yields optimized by controlling reaction time and temperature . Key challenges include avoiding side reactions during amidation and ensuring regioselectivity in C–H activation steps.

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm), amide NH (~δ 10 ppm), and methyl groups on p-tolyl (δ 2.3 ppm) .
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₀N₂O₃: 420.1474) . X-ray crystallography is recommended for resolving structural ambiguities .

Q. What in vitro assays are used for initial bioactivity screening?

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to assess target engagement .
  • Cell Viability : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) .
  • Binding Studies : Surface plasmon resonance (SPR) to quantify affinity for protein targets .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions may arise from impurities, assay conditions, or structural misassignment. Mitigation strategies include:

  • Purity Validation : HPLC (>95% purity) and elemental analysis .
  • Assay Replication : Cross-testing in independent labs with standardized protocols (e.g., ATP concentration in viability assays) .
  • Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) . Example: A study reporting inconsistent IC₅₀ values for kinase inhibition resolved discrepancies by identifying residual DMSO in stock solutions .

Q. How can computational methods predict the compound’s binding affinity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with activity . Validation requires experimental IC₅₀ values from enzyme assays .

Q. What experimental designs are suitable for in vivo pharmacological studies?

  • Dose-Response : Randomized block designs with 4–6 dose levels (e.g., 10–100 mg/kg) .
  • Control Groups : Vehicle-only and positive controls (e.g., doxorubicin for antitumor studies).
  • Endpoint Analysis : Tumor volume measurement (caliper) or biomarker quantification (ELISA) . Table 1 : Example in vivo study parameters
ParameterDetails
Animal ModelBALB/c nude mice (xenograft)
AdministrationOral gavage, daily for 21 days
EndpointsTumor weight, serum toxicity

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Focus on modifying:

  • Naphthamide Group : Replace 2-naphthyl with 1-naphthyl or anthracene to enhance π-π stacking .
  • p-Tolyl Substituent : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) to modulate electron density . Table 2 : SAR of key derivatives
DerivativeIC₅₀ (μM)Target
3-(2-Naphthamido)-p-tolyl0.45Kinase X
3-(1-Naphthamido)-p-Cl-phenyl0.12Kinase X
3-Benzamido-p-NO₂-phenyl2.3Protease Y

Q. How can low solubility in pharmacological assays be addressed?

  • Co-Solvents : Use DMSO/Cremophor EL mixtures (<0.1% final concentration) .
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.